Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DAPH is a phthalimide with diverse biological activities. It is an EGFR inhibitor that selectively inhibits the EGFR intracellular kinase domain over v-Abl, c-Src, PKCα, PKCβ1, PKCβ2, and PKCγ (IC50s = 0.3, >50, 16, 6, 30, 4.8, and 30 μM, respectively) and a panel of 11 other kinases. It also inhibits EGFR autophosphorylation in A431 human epidermoid carcinoma cell membranes and intact cells (IC50s = 1 and <10 μM, respectively). DAPH inhibits contractions induced by phenylephrine in isolated rat endothelium-denuded aortic rings in a concentration-dependent manner. It inhibits aggregation of amyloid-β (1-42) (Aβ42) peptide, disaggregates preformed Aβ42 fibrils, and inhibits calcium influx into mouse CATH.a neuronal cells when used at a concentration of 10 μM. DAPH also inhibits aggregation of a Sup35 yeast prion protein fragment that contains its N-terminal and highly charged middle domains (IC50 = 0.58 μM). CGP52411, also known as DAPH, is a selective inhibitor of the epidermal growth factor receptor (EGFR). It is also inhibits and reverses the formation of Aβ42 fibers associated with Alzheimer's disease. It may offer therapeutic agents for the treatment of hyperproliferative diseases.
Potent, selective GABAB antagonist (IC50 = 85 nM). Soluble in 1 ml water to give specified mM/ml concentration. Potent, selective GABAB antagonist (IC50 = 85 nM). Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. CGP 52432 is an antagonist of GABAB receptors. It selectively reverses (–)-baclofen-induced inhibition of potassium-evoked GABA release over glutamate or somatostatin release (IC50s = 0.085, 3.35, and 9.26 μM, respectively) from rat cortical synaptosomes. CGP 52432 (10 μM) reduces paired-pulse inhibition of monosynaptic inhibitory potentials (IPSPs) by 80% in CA1 pyramidal neurons in rat hippocampal slices. It increases cell proliferation in the ventral subgranular zone of the dentate gyrus when administered at a dose of 3 mg/kg per day for 21 days and reduces immobility in the forced-swim test when administered at 10 mg/kg in stress-sensitive BALB/c mice. CGP 52432 (30 mg/kg) increases locomotor activity in mice. It also inhibits the analgesic effects of isovaline, GABA, and baclofen in a mouse model of hindpaw allodynia induced by prostaglandin E2 (PGE2;). 3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid is a dichlorobenzene.
Clidanac, also known as TAI-284, is a potent anti-inflammatory drug. Clidanac was found to uncouple the oxidative phosphorylation and no difference was detected in the uncoupling potency of the two enantiomorphs.
Potent CYP2B1 and CYP3A2 inducer. Also induces CYP4A1. Shows antimycotic effects. Active in vivo. (±)-Climbazole is an imidazole antifungal agent. It inhibits the growth of C. albicans (MIC = 0.29 μg/ml), as well as clinical isolates of M. pachydermatis (MICs = <0.06-1 μg/ml) and M. furfur (MICs = <0.06-0.5 μg/ml) in vitro. It also reduces the size of Malassezia populations on the skin of naturally infected dogs when used at a dose of 2% in shampoo. (±)-Climbazole (80 mg/kg) increases the levels of cytochrome P450 in rat liver. Formulations containing climbazole have been used in the treatment of dandruff. Climbazole is an imidazole antifungal agent, which is widely used as an active ingredient in anti-dandruff (AD) shampoos since, it inhibits the microbial growth and improves skin barrier on scalp. 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one is a ketone that is butan-2-one substituted by a 4-chlorophenoxy and a 1H-imidazol-1-yl group at position 1 and 2 methyl groups at position 3. It is a member of monochlorobenzenes, a member of imidazoles, an aromatic ether, a ketone and a hemiaminal ether.
Clinafloxacin is a fluoroquinolone antibiotic that displays broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic pathogens by inhibiting the bacterial regulatory enzyme DNA gyrase (IC50 = 0.92 µg/ml) as well as topoisomerase IV (IC50 = 1.62 µg/ml). Clinafloxacin is an antimicrobial antibiotic that displays broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic pathogens by inhibiting the bacterial regulatory enzyme DNA gyrase (IC50 = 0.92 µg/ml) as well as topoisomerase IV (IC50 = 1.62 µg/ml).
Broad spectrum antimicrobial agent. Active against Gram-positive and Gram-negative bacteria and selected protozoa. Competitive inhibitor of peptide formation in large 50S ribosomal unit. Orally active in vivo. Clindamycin is a lincosamide antibiotic. It is active against Gram-positive bacteria, including various strains of S. pneumoniae, S. viridans, S. aureus, and S. epidermidis (MICs = 0.002-0.1, 0.005-0.2, 0.04-1.6, and 0.1-0.2 µg/ml, respectively). Clindamycin is also active against chloroquine-resistant and -sensitive strains of P. falciparum (IC50s = 3.12 and 8.81 nM, respectively). It inhibits bacterial protein synthesis by interacting with the 50S ribosome. Clindamycin increases survival in a mouse model of a secondary S. pneumoniae infection when administered at a dose of 15 mg/kg twice daily for seven days. Formulations containing clindamycin have been used in the treatment of bacterial infections. Clindamycin is a semisynthetic broad spectrum antibiotic produced by chemical modification of the parent compound lincomycin. Clindamycin dissociates peptidyl-tRNA from the bacterial ribosome, thereby disrupting bacterial protein synthesis. (NCI04) Clindamycin is a broad spectrum antibiotic used orally, topically and parenterally for bacterial infections due to sensitive organisms. Clindamycin has been linked to rare instances of acute liver injury. Clindamycin, also known as cleocin or chlolincocin, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Clindamycin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Clindamycin has been detected in multiple biofluids, such as urine and blood. Within the cell, clindamycin is primarily located in the cytoplasm. In humans, clindamycin is involved in the clindamycin action pathway. Clindamycin is a potentially toxic compound.
Clindamycin palmitate is a water-soluble prodrug form of the antibiotic clindamycin. It undergoes rapid hydrolysis in vivo to release active clindamycin. Formulations containing clindamycin palmitate have been used in the treatment of various bacterial infections. Clindamycin Palmitate is a semi-synthetic antibiotic with high bioavailability. Clindamycin Palmitate is an antibacterial. Clindamycin Palmitate Hydrochloride is the palmitate hydrochloride form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. Clindamycin palmitate hydrochloride is used for oral suspension. Clindamycin palmitate hydrochloride is a S-glycosyl compound.